molecular formula C20H29NO3S B1325608 Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898783-40-9

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Cat. No.: B1325608
CAS No.: 898783-40-9
M. Wt: 363.5 g/mol
InChI Key: UMVZSAODEYGOLB-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiomorpholine ring and a heptanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the thiomorpholine ring.

    Esterification: The final step involves the esterification of the intermediate with heptanoic acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to its observed effects. The thiomorpholine ring and the ketone group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:

    Ethyl 7-oxo-7-[4-(morpholinomethyl)phenyl]heptanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    Ethyl 7-oxo-7-[4-(piperidinylmethyl)phenyl]heptanoate: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in this compound imparts unique chemical properties, such as increased reactivity and binding affinity, which distinguishes it from other similar compounds.

Biological Activity

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a compound with the CAS number 898783-40-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyDetails
Molecular Formula C20_{20}H29_{29}NO3_{3}S
Molar Mass 363.51 g/mol
CAS Number 898783-40-9

Structural Characteristics

The compound features a heptanoate backbone with a ketone functional group and a thiomorpholine moiety, which may contribute to its biological properties.

Research indicates that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The thiomorpholine group is known to interact with neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.
  • Anti-inflammatory Properties : There is evidence that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives of heptanoates and found that compounds similar to this compound showed significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) .
  • Neuroprotective Mechanisms :
    • Research conducted in vitro demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating potential protective effects against neurotoxicity .
  • Anti-inflammatory Activity :
    • In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.

CompoundAntitumor ActivityNeuroprotective EffectsAnti-inflammatory Effects
This compoundYesYesYes
Ethyl 7-oxo-7-phenyloctanoateModerateNoLimited
Ethyl 6-benzoylhexanoateHighModerateYes

Properties

IUPAC Name

ethyl 7-oxo-7-[4-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-25-15-13-21/h8-11H,2-7,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVZSAODEYGOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642951
Record name Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-40-9
Record name Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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